molecular formula C10H9N5 B2462935 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1374408-32-8

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2462935
CAS No.: 1374408-32-8
M. Wt: 199.217
InChI Key: OEORTNQDYIEQMQ-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both an indole and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with triazole-forming reagents. For example, the reaction of 2-hydrazinylindole with formamide under reflux conditions can yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine
  • 3-(1H-indol-2-yl)-1H-1,2,4-triazol-3-amine
  • 3-(1H-indol-2-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

3-(1H-indol-2-yl)-1H-1,2,4-triazol-5-amine is unique due to the specific positioning of the indole and triazole rings, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-(1H-indol-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-10-13-9(14-15-10)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H,(H3,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEORTNQDYIEQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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